Esculentoside N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

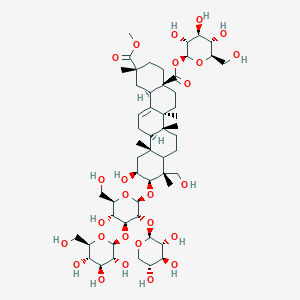

Esculentoside N is a natural product found in Phytolacca acinosa with data available.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have demonstrated that Esculentoside A (a closely related compound) exhibits antiviral properties, particularly against coronaviruses such as SARS-CoV-2. Research indicates that it can act as a spike protein blocker, inhibiting viral entry into host cells. Molecular docking studies have shown strong binding affinity between Esculentoside A and the spike glycoprotein of SARS-CoV-2, suggesting its potential as a lead compound for developing antiviral therapies .

Anti-inflammatory Effects

Esculentoside N has been investigated for its anti-inflammatory properties. Studies involving animal models have shown that treatment with Esculentosides can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This effect is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways and the modulation of oxidative stress responses .

Hepatoprotective Properties

Research has indicated that this compound can protect against liver injuries induced by toxins such as carbon tetrachloride (CCl4) and lipopolysaccharides (LPS). In vivo studies demonstrated that treatment with this compound resulted in lower serum levels of liver enzymes (AST and ALT), indicating reduced hepatotoxicity. Histopathological assessments revealed less inflammatory cell infiltration and improved liver architecture in treated groups .

Anticancer Potential

This compound has shown promise in cancer research, particularly concerning colorectal cancer. Studies have reported that it inhibits cell proliferation and induces apoptosis in cancer cell lines. The compound appears to exert its effects by arresting the cell cycle at the G0/G1 phase and reducing migration and invasion capabilities of cancer cells . These findings suggest that this compound could be explored further as a therapeutic agent in oncology.

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study highlighted the effectiveness of Esculentoside A in inhibiting SARS-CoV-2 by blocking its spike protein interactions with host cell receptors. This research paves the way for further exploration into saponin-based antiviral therapies.

Case Study 2: Hepatoprotection in Mice

In an experimental setup involving CCl4-induced liver injury, mice treated with Esculentoside A displayed significant reductions in liver enzyme levels and histopathological damage compared to control groups. This study underscores the potential use of Esculentoside A in treating liver disorders.

Propiedades

Número CAS |

141890-69-9 |

|---|---|

Fórmula molecular |

C54H86O26 |

Peso molecular |

1151.2 g/mol |

Nombre IUPAC |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

InChI |

InChI=1S/C54H86O26/c1-49(47(70)72-6)11-13-54(48(71)80-45-39(69)36(66)33(63)27(18-56)75-45)14-12-52(4)22(23(54)15-49)7-8-30-50(2)16-24(59)42(51(3,21-58)29(50)9-10-53(30,52)5)79-46-41(78-43-37(67)31(61)25(60)20-73-43)40(34(64)28(19-57)76-46)77-44-38(68)35(65)32(62)26(17-55)74-44/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25-,26-,27-,28-,29?,30-,31+,32-,33-,34-,35+,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |

Clave InChI |

WVJDSQFWFCCTAH-BKWLPVKJSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |

SMILES isomérico |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |

Sinónimos |

3-O-(glucopyranosyl(1-4)-xylopyranosyl(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin esculentoside N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.